2-(Isopropoxymethyl)piperazine

Descripción

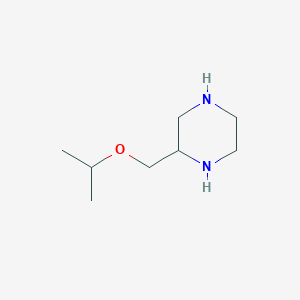

2-(Isopropoxymethyl)piperazine is a piperazine derivative featuring an isopropoxymethyl substituent on the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their structural versatility and ability to modulate biological targets. The piperazine core, a six-membered diamine ring, provides a rigid scaffold that facilitates interactions with receptors and enzymes through hydrogen bonding and salt bridges . The isopropoxymethyl group introduces an ether-linked isopropyl chain, which may enhance metabolic stability and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Propiedades

Número CAS |

111760-55-5 |

|---|---|

Fórmula molecular |

C8H18N2O |

Peso molecular |

158.24 g/mol |

Nombre IUPAC |

2-(propan-2-yloxymethyl)piperazine |

InChI |

InChI=1S/C8H18N2O/c1-7(2)11-6-8-5-9-3-4-10-8/h7-10H,3-6H2,1-2H3 |

Clave InChI |

NSPVZOYJMYNJJS-UHFFFAOYSA-N |

SMILES |

CC(C)OCC1CNCCN1 |

SMILES canónico |

CC(C)OCC1CNCCN1 |

Origen del producto |

United States |

Métodos De Preparación

Monoalkylation Using Isopropoxymethyl Halides

Piperazine’s secondary amines are amenable to alkylation with electrophilic agents such as alkyl halides. Introducing the isopropoxymethyl group requires synthesizing a bespoke alkylating agent, isopropoxymethyl chloride (or bromide), followed by controlled reaction conditions to favor monoalkylation.

Mechanism and Conditions

-

Step 1: Generation of isopropoxymethyl chloride via chlorination of isopropoxymethanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

-

Step 2: Reaction of piperazine with isopropoxymethyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under basic conditions (e.g., potassium carbonate).

Challenges

-

Regioselectivity: Piperazine’s symmetry complicates preferential alkylation at the 2-position. Steric hindrance from the isopropoxymethyl group may favor monoalkylation, but diastereomers or dialkylated byproducts are likely.

-

Purification: Column chromatography or recrystallization is necessary to isolate the monoalkylated product.

Optimization Insights

-

Excess piperazine (2–3 equiv) and low temperatures (0–5°C) improve monoalkylation yields.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Reductive Amination of Diamine Precursors

Cyclization of 1,2-Diamines with Carbonyl Compounds

Reductive amination offers a route to construct the piperazine ring while introducing the isopropoxymethyl group. This method involves condensing a diamine with a carbonyl compound bearing the desired substituent, followed by reduction.

Synthetic Pathway

-

Step 1: Prepare 2-(isopropoxymethyl)-1,4-diketone by reacting isopropoxymethyl acetaldehyde with glyoxal under acidic conditions.

-

Step 2: Condense the diketone with ethylenediamine in methanol, catalyzed by acetic acid, to form a dihydropyrazine intermediate.

-

Step 3: Reduce the dihydropyrazine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield this compound.

Example Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Glyoxal, H₂SO₄ | Water | 80°C | 60% |

| 2 | Ethylenediamine, AcOH | MeOH | 25°C | 45% |

| 3 | LiAlH₄ | THF | Reflux | 70% |

Advantages

-

Avoids handling hazardous alkylating agents.

Ring-Closing Strategies via Dehydropiperazinone Intermediates

Adaptation of Patent US6603003B2 Methodology

The synthesis of 1-methyl-3-phenylpiperazine in US6603003B2 provides a template for modifying dehydropiperazinone intermediates. By substituting methyl benzoylformate with ethyl isopropoxymethyl glyoxylate , the isopropoxymethyl group can be introduced.

Procedure

-

Synthesis of Ethyl Isopropoxymethyl Glyoxylate

-

React isopropoxymethyl magnesium bromide with diethyl oxalate in dry ether.

-

-

Cyclization with Ethylenediamine

-

Condense the glyoxylate with ethylenediamine in toluene/acetic acid to form 3,4-dehydropiperazinone-2-one.

-

-

Reduction to Piperazine

Critical Parameters

-

Solvent Choice: Toluene minimizes side reactions during cyclization.

-

Reduction Efficiency: LiAlH₄ outperforms NaBH₄ in saturating the dehydropiperazinone ring.

Functionalization via C–H Activation

Direct Introduction of Isopropoxymethyl Group

Emerging C–H functionalization techniques enable direct modification of piperazine’s C2 position without prefunctionalized intermediates. While underdeveloped for aliphatic amines, recent advances in transition-metal catalysis show promise.

Proposed Route

-

Utilize a palladium catalyst (e.g., Pd(OAc)₂) with a directing group (e.g., pyridine) to guide C–H activation at the 2-position.

-

Couple with isopropoxymethyl iodide under oxidative conditions.

Limitations

-

Requires precise ligand design to achieve site selectivity.

-

Low yields reported for analogous aliphatic C–H alkylations.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Alkylation | Straightforward, scalable | Poor regioselectivity, byproduct formation | 30–50% |

| Reductive Amination | Stereocontrol, avoids alkylating agents | Multi-step, unstable intermediates | 40–70% |

| Dehydropiperazinone | High-purity product, robust protocol | Specialized starting materials | 50–75% |

| C–H Functionalization | Atom-economical, direct | Immature technology, low yields | 10–25% |

Análisis De Reacciones Químicas

Types of Reactions

2-{[(Propan-2-yl)oxy]methyl}piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(Isopropoxymethyl)piperazine has been utilized as a scaffold in the development of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity for specific targets.

- Antimicrobial Agents : Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the piperazine ring can lead to enhanced activity against resistant strains of bacteria and fungi .

- Antitubercular Activity : The compound has been investigated for its potential against Mycobacterium tuberculosis, particularly in the context of multidrug-resistant strains. The design of hybrid molecules incorporating piperazine has shown promising results in preclinical trials .

Central Nervous System (CNS) Disorders

Piperazine derivatives, including this compound, have been explored for their effects on CNS disorders. The ability to cross the blood-brain barrier makes these compounds suitable candidates for treating conditions such as anxiety and depression.

- Neuropharmacology Studies : Various studies have assessed the neuropharmacological profiles of piperazine derivatives, revealing their potential as anxiolytics and antidepressants .

Cancer Therapeutics

The application of this compound in cancer treatment is an emerging area of research. Its ability to act as a kinase inhibitor has been explored in several studies.

- Kinase Inhibition : Compounds based on the piperazine structure have shown efficacy as inhibitors of specific kinases involved in cancer progression. For instance, derivatives have been tested against targets such as KIT and PDGFRA, demonstrating subnanomolar inhibitory activity .

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

- Development of Antimycobacterial Agents :

- CNS Active Compounds :

Mecanismo De Acción

The mechanism of action of 2-{[(Propan-2-yl)oxy]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Piperazine Derivatives

Substituent Position and Activity

The position of substituents on the piperazine ring critically impacts biological activity. For example:

- 4-Methylpiperazine derivatives (e.g., compound 2 in ) exhibit higher inhibitory activity against papain-like protease (PLpro) compared to 2- or 3-methyl derivatives (compounds 14 and 15, IC₅₀ values ~0.02–0.03 μM vs. >0.05 μM) .

- 2-Methoxy substituents (e.g., compound 6 in ) on aripiprazole analogs increase dopamine D2 receptor selectivity (60-fold) compared to unsubstituted or 4-methoxy variants .

The isopropoxymethyl group in 2-(Isopropoxymethyl)piperazine, likely positioned at the 2- or 4-site, may balance steric effects and electronic properties to optimize receptor interactions.

Substituent Type and Metabolic Stability

- Hydroxyalkyl groups at the 4-position of piperazine (e.g., compound 12 in ) slightly reduce activity, while dimethylaminoalkyl groups further diminish potency, possibly due to altered hydrogen bonding .

- Sulfonylation of piperazine disrupts salt bridges with acidic residues (e.g., E167 in PLpro), leading to significant activity loss .

- Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane in ) exhibit moderate dopamine transporter (DAT) affinity (IC₅₀ = 8.0 nM) but reduced selectivity compared to non-bridged analogs .

The ether linkage in this compound may enhance metabolic stability compared to sulfonamides or amines, as ethers are less prone to oxidative degradation .

Selectivity and Receptor Interactions

- Fluorophenyl-substituted piperazines (e.g., GBR 12909 in ) show high DAT affinity (IC₅₀ = 1.4–8.2 nM) but reduced selectivity due to interactions with serotonin transporters (SERT) .

- Chiral hydroxylated derivatives (e.g., compound 8 in ) achieve exceptional DAT selectivity (29-fold over SERT) via enantioselective binding .

Structural Rigidity and Binding Dynamics

- Bicyclic piperazine analogs (e.g., 3,9-diazabicyclo[4.2.1]nonane in ) exhibit lower DAT affinity than flexible piperazines, highlighting the importance of conformational adaptability .

- C-H functionalization strategies () enable site-selective alkylation of piperazines, suggesting tailored modifications to optimize substituent placement .

The isopropoxymethyl group may provide a balance between rigidity and flexibility, facilitating interactions with hydrophobic binding pockets while maintaining synthetic accessibility.

Data Table: Key Comparisons of Piperazine Derivatives

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(Isopropoxymethyl)piperazine, and how can spectral data contradictions be resolved?

- Methodological Answer : Raman microspectroscopy, optimized with 20 mW laser power and 128–256 scans, provides high-resolution spectra to differentiate piperazine analogs, including positional isomers. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can resolve spectral overlaps by reducing dimensionality and identifying critical variance components (e.g., PC2–PC4 explaining >99% variance in isomer groups) . For validation, combine this with NMR and mass spectrometry to cross-verify substituent placement and purity.

Q. What pharmacological targets are commonly associated with piperazine derivatives like this compound?

- Methodological Answer : Piperazine scaffolds frequently target CNS receptors (e.g., 5-HT7, dopamine transporters) and enzymes. Structure-Activity Relationship (SAR) studies show that substituents on the piperazine ring (e.g., isopropoxymethyl groups) influence affinity and selectivity. For example, 4-methoxyphenyl-piperazine derivatives exhibit serotonin receptor agonism, while alkyl substitutions enhance metabolic stability . Screen against receptor panels and use molecular docking to predict binding modes.

Q. How can synthetic routes for this compound be optimized for yield and scalability?

- Methodological Answer : Piperazine cores are typically synthesized via cyclization of diamines or nucleophilic substitution. For this compound, optimize alkylation conditions (e.g., solvent polarity, temperature) to favor N-alkylation over O-alkylation. Use catalysts like KI or phase-transfer agents to enhance reactivity. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) improves yield .

Advanced Research Questions

Q. How can bioisosteric replacement of the piperazine ring in this compound enhance drug developability properties?

- Methodological Answer : Replace the piperazine ring with homopiperazine or azetidine to improve solubility or reduce off-target effects. For instance, morpholine analogs (oxygen-containing) enhance metabolic stability, while spirocyclic systems restrict conformational flexibility, improving selectivity. Validate via pharmacokinetic (PK) studies and cytotoxicity assays .

Q. What strategies resolve contradictory activity data in piperazine-based compounds during lead optimization?

- Methodological Answer : Employ multivariate analysis (PCA/LDA) on spectral or activity datasets to identify outliers or confounding variables. For example, in receptor affinity studies, contradictory data may arise from stereochemical impurities—resolve via chiral chromatography or enantioselective synthesis. Systematic SAR studies can isolate critical substituents (e.g., fluorophenyl groups enhancing dopamine transporter inhibition) .

Q. How do substituent positions on the piperazine ring influence receptor binding kinetics?

- Methodological Answer : Use radioligand binding assays (e.g., 5-HT7 receptor) to compare analogs. Substituents at the 2-position (e.g., isopropoxymethyl) may sterically hinder binding, while 4-position groups (e.g., chlorophenyl) enhance π-π interactions. Molecular dynamics simulations can predict residence times and binding pocket compatibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.